molecular formula C13H12N2O4S B149982 Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate CAS No. 72242-31-0

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate

Cat. No.: B149982
CAS No.: 72242-31-0
M. Wt: 292.31 g/mol
InChI Key: ATSANGLCFQGIMM-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring substituted with a methyl group, a nitrophenylamino group, and a carboxylate ester group. Its complex structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known as ROY, is an organic compound that serves as a chemical intermediate to the drug olanzapine . Olanzapine is an atypical antipsychotic, primarily used to treat schizophrenia and bipolar disorder. The primary targets of olanzapine are various dopamine and serotonin receptors in the brain .

Mode of Action

The compound interacts with its targets by binding to these receptors, thereby inhibiting the reuptake of dopamine and serotonin. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . The exact interaction of ROY with these receptors is still under study.

Biochemical Pathways

The increased dopamine and serotonin signaling affects various biochemical pathways. For instance, it can lead to the activation of the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism .

Pharmacokinetics

It is metabolized in the liver and excreted through the bile and urine .

Result of Action

The molecular and cellular effects of ROY’s action are primarily related to its role as a chemical intermediate to olanzapine. By increasing dopamine and serotonin signaling, it can help to balance the neurotransmitter levels in the brain, which may alleviate the symptoms of schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ROY. For instance, factors such as pH and temperature can affect its stability and reactivity. Moreover, individual factors, such as a person’s age, genetic makeup, health status, and use of other medications, can influence how ROY is metabolized and how effective it is .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate typically involves a multi-step process:

  • Formation of the Thiophene Ring: : The thiophene ring is synthesized through a Gewald reaction, which involves the condensation of a ketone (such as propionaldehyde), sulfur, and a nitrile (such as malononitrile). This reaction forms 2-amino-5-methylthiophene-3-carbonitrile.

  • Amination: : The amino group on the thiophene ring is then reacted with 2-fluoro-nitrobenzene in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). This step introduces the nitrophenylamino group to the thiophene ring, yielding 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile.

  • Esterification: : The final step involves the esterification of the carboxyl group using methanol and a catalyst, such as sulfuric acid, to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The nitrophenylamino group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of 5-methyl-2-((2-aminophenyl)amino)thiophene-3-carboxylate.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. The nitrophenylamino group is known to enhance the biological activity of compounds, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Similar structure but with a nitrile group instead of a carboxylate ester.

    2-Amino-5-methylthiophene-3-carbonitrile: Precursor in the synthesis of the target compound.

    Methyl 2-((2-nitrophenyl)amino)thiophene-3-carboxylate: Lacks the methyl group on the thiophene ring.

Uniqueness

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is unique due to the presence of both the nitrophenylamino group and the carboxylate ester, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-8-7-9(13(16)19-2)12(20-8)14-10-5-3-4-6-11(10)15(17)18/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSANGLCFQGIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598895
Record name Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72242-31-0
Record name Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (2 g) in dry tetrahydrofuran (25 mL) under a nitrogen atmosphere was added a solution of methyl 2-amino-5-methylthiophene-3-carboxy-late (4.8 g, 0.028 mol) and 2-fluoronitrobenzene (4.0 g, 0.025 mol) in dry tetrahydrofuran (30 mL). The mixture was stirred at 25° C. for 20 hours, poured onto ice and partitioned between 2N hydrochloric acid and ethyl acetate. The organic extracts were dried over magnesium sulfate, the solvent was evaporated under reduced pressure and the title compound purified by chromatography on silica gel, eluted with toluene, and crystallized from ethanol (4.1 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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